molecular formula C12H16BrN3O3 B7873215 2-bromo-N-(2-morpholinoethyl)-4-nitroaniline

2-bromo-N-(2-morpholinoethyl)-4-nitroaniline

Cat. No.: B7873215
M. Wt: 330.18 g/mol
InChI Key: PCXIYGMOYMDBSX-UHFFFAOYSA-N
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Description

2-Bromo-N-(2-morpholinoethyl)-4-nitroaniline (CAS 1220630-76-1) is a benzimidazole precursor with key applications in medicinal chemistry and epigenetics research. This compound serves as a crucial synthetic intermediate for the development of heterocyclic scaffolds, particularly in the synthesis of benzimidazole-based molecules . Its specific research value is demonstrated in the scale-up and optimization of potent epigenetic probes, where it is used in the construction of dual CBP/BRD4 bromodomain inhibitors such as ISOX-DUAL . These inhibitors function by mimicking acetylated lysine to block protein-protein interactions involved in transcriptional regulation. The molecular formula of the compound is C12H16BrN3O3, and it has a molecular weight of 330.18 g/mol . The structure features a bromonitroaniline group linked to a morpholinoethyl chain, which contributes to its properties as a building block for more complex pharmacologically active compounds. This product is intended for research purposes and must be handled by qualified laboratory personnel. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use. Researchers should refer to the safety data sheet for proper handling and storage information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-N-(2-morpholin-4-ylethyl)-4-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrN3O3/c13-11-9-10(16(17)18)1-2-12(11)14-3-4-15-5-7-19-8-6-15/h1-2,9,14H,3-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCXIYGMOYMDBSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC2=C(C=C(C=C2)[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Optimization for 2 Bromo N 2 Morpholinoethyl 4 Nitroaniline

Established Synthetic Pathways and Precursor Chemistry

The synthesis of 2-bromo-N-(2-morpholinoethyl)-4-nitroaniline is primarily conceptualized through the reaction of suitable precursors, leveraging well-established mechanisms in aromatic chemistry. The core structure is assembled by forming a crucial carbon-nitrogen bond between the aromatic ring and the morpholinoethyl side chain.

Nucleophilic Aromatic Substitution (SNAr) Reactions for Halo-nitroaniline Derivatives

Nucleophilic aromatic substitution (SNAr) is a principal pathway for synthesizing compounds like this compound. This reaction mechanism involves the displacement of a leaving group on an aromatic ring by a nucleophile. semanticscholar.org The viability of SNAr reactions is highly dependent on the electronic properties of the aromatic substrate. Specifically, the presence of strong electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group is essential to activate the ring for nucleophilic attack. semanticscholar.orgnih.gov

In the context of this compound, the nitro (-NO₂) group at the C4 position serves as a powerful activating group. This group significantly reduces the electron density of the aromatic ring, thereby facilitating the attack of a nucleophile. The synthesis can be analogously compared to reactions involving precursors like 4-bromo-1-fluoro-2-nitrobenzene, where a halogen acts as the leaving group.

A plausible synthetic route involves the reaction of a 1,2-dihalo-4-nitrobenzene precursor, such as 1,2-dibromo-4-nitrobenzene, with 4-(2-aminoethyl)morpholine (B49859). The primary amine of 4-(2-aminoethyl)morpholine acts as the nucleophile, attacking the carbon atom bearing a halogen. The reaction proceeds through a two-step addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex before expelling the halide ion to yield the final product. The regioselectivity of the substitution is dictated by the relative activation provided by the nitro group at the ortho and para positions.

Amination Reactions for N-Alkylated Aniline (B41778) Formation

The formation of the N-alkylated aniline structure is a critical step in the synthesis. This transformation, a type of amine alkylation, involves the reaction of an amine with an alkylating agent. wikipedia.org In this specific synthesis, the aromatic core (a halo-nitroaniline derivative) is N-alkylated with the morpholinoethyl group. This can be achieved by reacting a precursor like 2-bromo-4-nitroaniline (B50497) with a suitable morpholinoethyl halide, such as 2-morpholinoethyl chloride.

However, direct N-alkylation of anilines can sometimes lead to mixtures of secondary and tertiary amines due to over-alkylation. To achieve selective mono-N-alkylation, careful control of reaction conditions is necessary. Alternative strategies, such as reductive amination, provide a more controlled route to N-alkylated anilines, often proceeding with high selectivity and yield at room temperature. researchgate.net While less direct for this target molecule, this method involves reacting an aniline with an aldehyde or ketone in the presence of a reducing agent.

Reaction Conditions and Parameter Optimization

The efficiency and selectivity of the synthesis of this compound are highly sensitive to various reaction parameters. Optimization of the solvent, temperature, and catalytic system is crucial for maximizing product yield and minimizing side reactions.

Solvent Systems and Co-solvent Effects

The choice of solvent is critical in SNAr reactions. Dipolar aprotic solvents are commonly preferred as they can effectively solvate cations while leaving the nucleophile relatively unsolvated, thereby enhancing its reactivity. d-nb.info Solvents such as Dimethyl Sulfoxide (B87167) (DMSO), N,N-Dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP) are frequently used for this purpose. d-nb.infoacsgcipr.org The use of greener solvents, including alcohols like isopropanol (B130326) and t-BuOH, or even aqueous systems with additives, has also been explored to reduce the environmental impact. d-nb.infoacsgcipr.org The polarity and hydrogen-bonding capabilities of the solvent mixture can significantly influence reaction rates. nih.govresearchgate.net

SolventTypeKey Characteristics for SNAr
DMSODipolar AproticHigh polarity, effectively solvates cations, enhances nucleophilicity.
DMFDipolar AproticGood solvating power, commonly used but with some health concerns. d-nb.info
EthanolProticCan act as a solvent and may participate as a nucleophile in some cases; often used in recrystallization. youtube.com
TolueneAromaticOccasionally used, sometimes with a small amount of a dipolar aprotic solvent as an additive to increase the reaction rate. acsgcipr.org
Water with HPMCAqueous SystemA green alternative where an additive like Hydroxypropyl methylcellulose (B11928114) (HPMC) facilitates the reaction under mild conditions. d-nb.info

Temperature Profiles and Reaction Kinetics

Temperature plays a significant role in the kinetics of SNAr reactions. Typically, elevated temperatures are required to overcome the activation energy barrier, with reactions often conducted between 80–130 °C. d-nb.info Increasing the temperature generally accelerates the reaction rate, which can lead to shorter reaction times. However, excessively high temperatures can also promote the formation of undesired byproducts. researchgate.net Therefore, establishing an optimal temperature profile is essential for achieving a high yield of the desired product. The kinetics of the reaction typically follow a second-order rate law, being first-order with respect to both the aromatic substrate and the nucleophile. rsc.org

ParameterGeneral Effect on SNAr ReactionsConsiderations for Optimization
TemperatureIncreases reaction rate.Balance reaction speed with the potential for side reactions and decomposition. d-nb.inforesearchgate.net
Reaction TimeInversely related to temperature.Monitor reaction progress (e.g., by TLC) to determine the point of maximum conversion. youtube.com
ConcentrationHigher concentration can increase the rate.Solubility of reactants and potential for side reactions at high concentrations must be considered.

Catalytic Systems for Enhanced Reaction Efficiency

While the primary SNAr synthesis of this compound from a highly activated precursor may proceed without a catalyst, catalytic systems are invaluable for derivatization. Specifically, the bromine atom on the synthesized molecule can be substituted using palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. wikipedia.orgmit.edu This methodology is a powerful tool for forming carbon-nitrogen bonds and allows for the introduction of a wide range of amine nucleophiles onto the aromatic ring. nih.gov

These reactions typically employ a palladium precursor, such as Pd(OAc)₂ or Pd₂(dba)₃, in combination with a phosphine (B1218219) ligand and a base. mit.edu The choice of ligand is critical for the efficiency of the catalytic cycle. The use of palladium catalysts expands the synthetic utility of the 2-bromo-4-nitroaniline scaffold, enabling the creation of diverse molecular structures. nih.govsemanticscholar.org

ComponentExamplesFunction in C-N Cross-Coupling
Palladium PrecursorPd(OAc)₂, Pd₂(dba)₃, PdCl₂Source of the active Pd(0) catalyst. mit.edu
Ligand(rac)-BINAP, DPEphosStabilizes the palladium center and facilitates oxidative addition and reductive elimination steps. mit.edu
BaseNaOt-Bu, K₃PO₄, Cs₂CO₃Deprotonates the amine nucleophile and neutralizes the acid produced during the reaction.

Reagent Stoichiometry and Order of Addition

The synthesis of this compound can be conceptualized as a two-step sequence. The first step is the regioselective bromination of 4-nitroaniline (B120555) to produce the 2-bromo-4-nitroaniline intermediate. The second step involves the N-alkylation of this intermediate with 2-morpholinoethylamine.

Step 1: Synthesis of 2-bromo-4-nitroaniline

A common laboratory-scale synthesis involves the bromination of 4-nitroaniline. A documented method utilizes 4-nitroaniline, ammonium (B1175870) bromide, and hydrogen peroxide in acetic acid.

Order of Addition: In a typical procedure, 4-nitroaniline and ammonium bromide are first charged into a flask containing acetic acid. The mixture is stirred until the solids are dissolved or well-suspended. Hydrogen peroxide (e.g., 35% solution) is then added dropwise to the mixture. This controlled addition is crucial to manage the reaction rate and temperature.

Reagent Stoichiometry: The stoichiometry is optimized to favor mono-bromination at the position ortho to the amino group and meta to the nitro group. A slight excess of the brominating agents is often used to ensure complete conversion of the starting material. An example of molar ratios is provided in the table below.

ReagentMolesMolar Ratio (relative to 4-nitroaniline)
4-Nitroaniline0.04351.0
Ammonium Bromide0.04791.1
Hydrogen Peroxide (35%)0.04791.1

Step 2: Synthesis of this compound

The second step is a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nitro group on the 2-bromo-4-nitroaniline ring activates the halide for displacement by a nucleophile. In this case, 2-morpholinoethylamine acts as the nucleophile.

Order of Addition: The 2-bromo-4-nitroaniline intermediate is typically dissolved in a suitable polar aprotic solvent, such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). A base, such as potassium carbonate or triethylamine, is often added to scavenge the HBr formed during the reaction. Finally, 2-morpholinoethylamine is added to the mixture. The reaction is then heated to drive it to completion.

Reagent Stoichiometry: An equimolar amount or a slight excess of the amine nucleophile is generally used. The base is typically used in excess (e.g., 2-3 equivalents) to ensure the reaction proceeds efficiently. The use of strongly electron-withdrawing groups on the aryl halide enhances the reaction rate.

ReagentMolar Ratio (relative to 2-bromo-4-nitroaniline)Purpose
2-bromo-4-nitroaniline1.0Electrophile
2-morpholinoethylamine1.0 - 1.2Nucleophile
Potassium Carbonate (or other base)2.0 - 3.0Acid Scavenger
DMSO / DMF-Solvent

An alternative approach for this C-N bond formation is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. This method could involve reacting 2-bromo-4-nitroaniline with 2-morpholinoethylamine in the presence of a palladium catalyst, a phosphine ligand, and a base.

Scalability and Process Chemistry Investigations

Scaling up the synthesis of this compound from the laboratory to an industrial scale requires careful consideration of reaction conditions and technologies to ensure efficiency, safety, and consistency.

Microwave-Assisted Synthesis Optimization

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating. This technology could be applied to optimize the synthesis of this compound, particularly the SNAr step.

Optimization of a microwave-assisted reaction would involve screening several parameters:

Temperature: Microwave reactors allow for precise temperature control and rapid heating to temperatures that might be difficult to achieve with conventional oil baths.

Reaction Time: Reactions that take several hours under conventional heating can often be completed in minutes using microwave irradiation.

Solvent: The choice of solvent is critical, as its dielectric properties determine its efficiency in absorbing microwave energy. Polar solvents like DMF and DMSO are common choices.

Reagent Concentration: Optimizing the concentration of reactants can maximize the reaction rate and yield.

A hypothetical optimization study for the SNAr step is outlined below.

EntrySolventTemperature (°C)Time (min)Yield (%)
1DMF12030Low
2DMF15015Moderate
3DMF18010High
4DMSO18010High

Batch Synthesis Scale-Up Challenges and Solutions

Transitioning the synthesis to large-scale batch reactors presents several challenges.

Heat Management: The bromination and N-alkylation steps can be exothermic. On a large scale, inefficient heat dissipation can lead to temperature spikes, resulting in side reactions and the formation of impurities.

Solution: Utilizing jacketed reactors with efficient cooling systems, controlling the rate of reagent addition, and using appropriate solvents can help manage the exotherm.

Mixing: Inadequate mixing in large reactors can lead to localized "hot spots" or areas of high reactant concentration, negatively impacting yield and purity.

Solution: Employing reactors with appropriately designed impellers and baffles ensures homogeneity throughout the reaction mixture.

Solvent Choice and Work-up: Solvents like DMSO and DMF, while effective, have high boiling points and can be difficult to remove. Their use can also complicate product isolation and waste disposal on an industrial scale.

Solution: Investigating alternative, greener solvents or biphasic systems can simplify the work-up process. Aqueous work-ups on a large scale require significant engineering for phase separation and extraction. The use of polymeric additives like hydroxypropyl methylcellulose (HPMC) in water has been explored for SNAr reactions to create milder conditions.

Purification: Chromatography, a common lab-scale purification method, is often impractical for large quantities.

Solution: Developing robust crystallization or precipitation methods is essential for isolating the final product with high purity on a large scale.

Continuous Flow Chemistry Applications for Production Efficiency

Continuous flow chemistry offers a modern alternative to batch processing, providing significant advantages in safety, efficiency, and scalability.

Enhanced Heat and Mass Transfer: Flow reactors utilize small-diameter tubing, resulting in a high surface-area-to-volume ratio. This allows for near-instantaneous heating or cooling, providing excellent control over reaction temperature and preventing thermal runaway.

Safety: The small internal volume of flow reactors means that only a small quantity of material is reacting at any given time. This is particularly advantageous when dealing with potentially hazardous reagents or intermediates.

Telescoped Synthesis: Multiple reaction steps can be "telescoped" together, where the output from one reactor flows directly into the next. For the synthesis of this compound, a flow system could be designed to perform the bromination of 4-nitroaniline in the first reactor module, followed by an in-line purification or solvent swap, and then the N-alkylation in a second reactor module.

Automated Work-up: Continuous flow systems can incorporate in-line extraction and purification modules, such as liquid-liquid separators, to automate the work-up process, increasing throughput and reducing manual labor.

A conceptual flow setup might involve pumping streams of 4-nitroaniline and the brominating agent into a heated reactor coil. The resulting stream containing 2-bromo-4-nitroaniline could then be mixed with a stream of 2-morpholinoethylamine and a base before entering a second heated reactor coil to form the final product.

Derivatization Strategies and Functional Group Interconversions

The functional groups present in this compound, particularly the nitro group, offer opportunities for further chemical modification to create new derivatives.

Reduction of the Nitro Moiety to an Amino Group

One of the most valuable transformations is the reduction of the aromatic nitro group to a primary amino group, yielding N1-(2-bromo-4-nitrophenyl)-N2-(2-morpholinoethyl)ethane-1,2-diamine. This transformation is fundamental in organic synthesis as the resulting aniline derivative is a versatile building block for a wide range of further reactions.

Sodium dithionite (B78146) (Na₂S₂O₄), also known as sodium hydrosulfite, is an inexpensive, safe, and highly effective reagent for this purpose. It is known for its chemoselectivity, often reducing nitro groups without affecting other reducible functionalities like ketones or aldehydes.

The reduction process using sodium dithionite can be optimized by adjusting several parameters. A typical procedure involves dissolving the nitro compound in a solvent mixture, such as DMF/water or DMSO, and then adding the sodium dithionite. The reaction is often performed at room temperature or with gentle heating.

The table below summarizes typical conditions for the reduction of a nitroarene using sodium dithionite, based on related literature.

ParameterConditionRationale
Reagent Sodium Dithionite (Na₂S₂O₄)Mild and chemoselective reducing agent.
Stoichiometry 3-4 equivalentsEnsures complete reduction of the nitro group.
Solvent DMSO or EtOH/H₂O mixtureGood solubility for both the substrate and the reagent.
Temperature Room Temperature to 120 °CReaction can proceed at room temperature, but heating can increase the rate.
Reaction Time 1-6 hoursTypically shorter than methods using metal/acid combinations.
Work-up Aqueous extractionThe product is typically extracted into an organic solvent after the reaction.

The resulting aromatic amine is a key intermediate that can be used in the synthesis of various compounds, including heterocycles and other complex molecules.

Functionalization of the Morpholine (B109124) Ring

The morpholine moiety within the this compound structure offers potential sites for synthetic elaboration, primarily at the carbon atoms adjacent (alpha) to the nitrogen and oxygen atoms. While direct functionalization of the morpholine ring in the title compound is not extensively documented, methodologies applied to other N-alkylmorpholine derivatives can be considered as viable pathways.

One key strategy involves the α-functionalization of the cyclic amine. This can be achieved through deprotonation at a carbon alpha to the nitrogen using a strong base, followed by reaction with an electrophile. However, the presence of other potentially reactive sites in the molecule necessitates careful selection of reagents and conditions.

A more contemporary approach involves the in situ generation of a corresponding iminium ion from the morpholine ring, which can then be attacked by a nucleophile. For instance, strategies involving the formation of an imine-BF3 complex from N-substituted morpholines have been developed, allowing for the addition of various organometallic reagents. This method provides a pathway to introduce alkyl or aryl groups at the α-position of the morpholine ring under relatively mild conditions.

Table 1: Potential Conditions for α-Functionalization of N-Alkylmorpholine Derivatives This table presents generalized conditions based on reactions with model N-alkylmorpholine compounds and may require optimization for the specific substrate.

Reagent TypeReagentsConditionsPotential Product
Organozinc ReagentsR−ZnCl•MgCl2•LiCl0 °C to room temperature, 24 hα-Alkyl/Aryl Morpholine Derivative
Organolithium ReagentsR−Li-78 °C, 5 hα-Alkyl/Aryl Morpholine Derivative
Grignard ReagentsR−MgBr or R−MgCl•LiCl0 °C to room temperature, 5 hα-Alkyl/Aryl Morpholine Derivative

These transformations would yield novel derivatives with modified steric and electronic properties, which could be valuable for structure-activity relationship studies. The feasibility and selectivity of these reactions on this compound would depend on the chemoselectivity, avoiding reactions at the aniline nitrogen or the aromatic ring.

Substitution Reactions on the Bromo-Substituted Aromatic Core

The aromatic core of this compound is an electron-deficient system due to the strong electron-withdrawing effect of the nitro group at the para position relative to the bromine atom. This electronic feature makes the bromine atom a suitable leaving group for two major classes of substitution reactions: nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The presence of the nitro group significantly activates the aryl bromide towards attack by nucleophiles. nih.gov This reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized Meisenheimer intermediate. nih.gov A variety of nucleophiles, including amines, alkoxides, and thiolates, can displace the bromide. The rate of this reaction is highly dependent on the nucleophilicity of the attacking species and the stability of the intermediate complex. youtube.com For example, reacting the substrate with a primary or secondary amine in the presence of a base could yield a diamine derivative.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The bromo-substituted core of the title compound is an excellent substrate for such transformations.

The Suzuki-Miyaura coupling is a prominent example, involving the reaction of the aryl bromide with an organoboron species (boronic acid or ester) in the presence of a palladium catalyst and a base. wikipedia.orgnih.gov This reaction is highly versatile and tolerates a wide range of functional groups, allowing for the introduction of various aryl, heteroaryl, alkyl, or alkenyl groups in place of the bromine atom. nih.gov Studies on similar unprotected ortho-bromoanilines have shown that catalysts like Pd(dppf)Cl₂ or ligand-free systems with Pd(OAc)₂ can be effective. nih.govresearchgate.net

The Buchwald-Hartwig amination is another key palladium-catalyzed reaction that would allow for the formation of a new C-N bond by coupling the aryl bromide with an amine. This provides a direct route to synthesize derivatives where the bromine is replaced by a substituted amino group, which is a common structural motif in pharmacologically active compounds. Palladium N-heterocyclic carbene (Pd-NHC) complexes are known to be highly effective catalysts for these transformations. nih.gov

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Substituted Bromoanilines This table is based on research findings for structurally related bromo-nitroaniline compounds and serves as a guide for potential reaction optimization.

Boronic Acid PartnerPalladium Catalyst (mol%)BaseSolvent SystemTemperature (°C)Yield (%)
4-Methylphenyl boronic acidPd(OAc)₂ (0.5)K₃PO₄DMF/H₂O8095
4-Methoxyphenyl boronic acidPd(OAc)₂ (0.5)K₃PO₄DMF/H₂O8096
4-Fluorophenyl boronic acidPd(OAc)₂ (0.5)K₃PO₄DMF/H₂O8094
2-Thienyl boronic acidPd(dtbpf)Cl₂ (2)Et₃NKolliphor EL/H₂O/Toluene6085-95
Benzylboronic esterPd(dppf)Cl₂ (5)K₂CO₃Dioxane/H₂O90>80

These substitution reactions on the aromatic core provide a robust platform for generating a diverse library of compounds from this compound, enabling extensive exploration of its potential applications.

Advanced Spectroscopic and Structural Elucidation of 2 Bromo N 2 Morpholinoethyl 4 Nitroaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Structure.

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for the determination of molecular structure, providing granular insights into the connectivity and chemical environment of atoms. For 2-bromo-N-(2-morpholinoethyl)-4-nitroaniline, a combination of one-dimensional and two-dimensional NMR techniques would be employed for a complete spectral assignment. While specific experimental data for this exact compound is not publicly available, a detailed interpretation can be extrapolated from the analysis of its constituent moieties: the 2-bromo-4-nitroaniline (B50497) core and the N-(2-morpholinoethyl) substituent.

Proton (¹H NMR) Spectroscopy: The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the protons of the morpholinoethyl group.

Aromatic Region: The protons on the substituted benzene (B151609) ring are anticipated to appear in the downfield region (typically δ 7.0-8.5 ppm) due to the deshielding effects of the nitro group and the aromatic system. The proton ortho to the nitro group and meta to the bromine atom (H-3) would likely be the most deshielded, appearing as a doublet. The proton ortho to the bromine and meta to the nitro group (H-5) would also be a doublet, while the proton para to the bromine and ortho to the amino group (H-6) would likely be a doublet of doublets.

Morpholinoethyl Group: The protons of the morpholinoethyl side chain will appear in the upfield region. The methylene (B1212753) protons adjacent to the nitrogen of the aniline (B41778) group (-NH-CH₂ -) are expected to be a triplet. The methylene protons of the morpholine (B109124) ring adjacent to the nitrogen (-N-CH₂ -) would likely be a triplet, while the methylene protons adjacent to the oxygen (-O-CH₂ -) would also appear as a triplet.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

Proton AssignmentPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
H-3~8.2d~2.5
H-5~7.8dd~9.0, 2.5
H-6~7.0d~9.0
-NH-CH₂ -~3.5t~6.0
-CH₂ -N(morpholine)~2.8t~6.0
Morpholine -N-CH₂ -~2.6t~4.5
Morpholine -O-CH₂ -~3.8t~4.5

Carbon (¹³C NMR) Spectroscopy: The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Aromatic Carbons: The carbon atoms of the benzene ring will resonate in the δ 110-150 ppm range. The carbon bearing the nitro group (C-4) and the carbon attached to the nitrogen of the amino group (C-1) are expected to be the most deshielded. The carbon attached to the bromine atom (C-2) will also show a significant downfield shift.

Morpholinoethyl Carbons: The carbon atoms of the morpholinoethyl group will appear in the upfield region of the spectrum.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

Carbon AssignmentPredicted Chemical Shift (ppm)
C-1~148
C-2~115
C-3~128
C-4~140
C-5~125
C-6~118
-NH-CH₂ -~45
-CH₂ -N(morpholine)~58
Morpholine -N-CH₂ -~54
Morpholine -O-CH₂ -~67

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the same spin system. For instance, it would show correlations between the adjacent protons on the aromatic ring and within the ethyl chain of the morpholinoethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals long-range (2-3 bond) correlations between protons and carbons. It would be crucial in establishing the connectivity between the 2-bromo-4-nitroaniline core and the N-(2-morpholinoethyl) side chain, for example, by showing a correlation between the -NH-CH₂ - protons and the aromatic carbon C-1.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It can be used to confirm stereochemical details and the conformation of the molecule in solution.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis.

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for gaining insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the unambiguous determination of the elemental formula of this compound, which is C₁₂H₁₅BrN₄O₃. The exact mass can be calculated and compared with the experimentally determined value to confirm the molecular formula with high confidence.

Interactive Data Table: HRMS Data

IonCalculated Exact MassObserved Mass
[M+H]⁺343.0400(Predicted)
[M+Na]⁺365.0219(Predicted)

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) and its subsequent fragmentation to produce a series of daughter ions. The analysis of these fragment ions provides valuable information about the structure of the original molecule. The fragmentation of this compound would likely proceed through several key pathways:

Cleavage of the C-N bond between the aniline nitrogen and the ethyl group, leading to the formation of a 2-bromo-4-nitroaniline radical cation and a morpholinoethyl fragment.

Fragmentation of the morpholine ring , which can undergo ring-opening and subsequent cleavages.

Loss of the nitro group (NO₂) from the aromatic ring.

The precise fragmentation pattern would provide confirmatory evidence for the proposed structure.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification.

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of specific functional groups.

N-H Stretch: A characteristic absorption band for the secondary amine (N-H) stretch is expected in the region of 3300-3500 cm⁻¹.

C-H Stretches: Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while aliphatic C-H stretches from the morpholinoethyl group will be observed just below 3000 cm⁻¹.

NO₂ Stretches: The nitro group will exhibit two strong and characteristic stretching vibrations: an asymmetric stretch around 1500-1560 cm⁻¹ and a symmetric stretch around 1335-1380 cm⁻¹.

C-N Stretches: The C-N stretching vibrations for the aromatic amine and the aliphatic amine of the morpholine ring will be found in the 1250-1360 cm⁻¹ region.

C-O Stretch: The C-O-C ether linkage in the morpholine ring will show a strong absorption band in the 1070-1150 cm⁻¹ range.

C-Br Stretch: The C-Br stretching vibration is expected to appear in the far-infrared region, typically between 500 and 600 cm⁻¹.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring vibrations.

Interactive Data Table: Key IR Absorption Bands

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
N-HStretch3300-3500
Aromatic C-HStretch>3000
Aliphatic C-HStretch<3000
NO₂Asymmetric Stretch1500-1560
NO₂Symmetric Stretch1335-1380
C-N (Aromatic)Stretch1250-1360
C-O-C (Ether)Stretch1070-1150
C-BrStretch500-600

Vibrational Band Assignments for Nitro, Amino, and Ether Linkages

Fourier-transform infrared (FTIR) and Raman spectroscopy are crucial techniques for identifying the characteristic vibrational modes of the functional groups within the target molecule. For this compound, the analysis would focus on the distinct vibrational signatures of the nitro (NO₂), amino (N-H, if present as a secondary amine), and ether (C-O-C) linkages.

Nitro Group (NO₂): The nitro group is expected to exhibit strong symmetric and asymmetric stretching vibrations. Based on studies of related nitroaniline compounds, these bands would likely appear in the regions of 1355-1315 cm⁻¹ and 1560-1510 cm⁻¹ respectively.

Amino Group (N-H): The secondary amine within the morpholinoethyl substituent would display N-H stretching vibrations, typically in the range of 3500-3300 cm⁻¹. The exact position would be sensitive to hydrogen bonding.

Ether Linkage (C-O-C): The morpholine ring contains two ether linkages. The characteristic C-O-C stretching vibrations are anticipated to produce strong bands in the fingerprint region of the infrared spectrum, generally between 1260 cm⁻¹ and 1000 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The spectrum of this compound would be analyzed to understand its chromophoric system.

The primary chromophore in this molecule is the 2-bromo-4-nitroaniline core. The presence of the nitro group (an electron-withdrawing group) and the amino group (an electron-donating group) on the benzene ring creates a "push-pull" system, which typically results in a significant bathochromic (red) shift of the absorption maximum compared to unsubstituted benzene. The addition of the morpholinoethyl group to the nitrogen atom would further influence the electronic environment and, consequently, the absorption spectrum. The analysis would focus on identifying the π → π* and n → π* transitions and how they are affected by the specific substitution pattern.

X-ray Crystallography for Solid-State Molecular Architecture

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide a wealth of information about the molecular geometry and intermolecular interactions of this compound.

A successful crystallographic analysis would yield a detailed table of all bond lengths, bond angles, and torsion angles within the molecule. This data would allow for a precise description of the geometry of the aromatic ring, the nitro group, the morpholine ring (including its conformation, e.g., chair or boat), and the ethyl linker.

Table 1: Hypothetical Bond Lengths for this compound (Note: This table is illustrative and not based on experimental data)

Atom 1 Atom 2 Bond Length (Å)
C1 C2 1.390
C2 Br1 1.900
C4 N1 1.470
N1 O1 1.220

Table 2: Hypothetical Bond Angles for this compound (Note: This table is illustrative and not based on experimental data)

Atom 1 Atom 2 Atom 3 Bond Angle (°)
C3 C4 N1 118.0
O1 N1 O2 124.0

Table 3: Hypothetical Torsion Angles for this compound (Note: This table is illustrative and not based on experimental data)

Atom 1 Atom 2 Atom 3 Atom 4 Torsion Angle (°)
C3 C4 N1 O1 10.0

The crystal structure would reveal how the molecules of this compound pack in the solid state. The analysis would focus on identifying and characterizing various intermolecular interactions, such as:

Hydrogen Bonding: The presence of the secondary amine and the oxygen atoms of the nitro and morpholino groups could lead to the formation of intermolecular hydrogen bonds, which would play a significant role in the crystal packing.

π-π Stacking: The aromatic rings may engage in π-π stacking interactions, where the electron-rich π systems of adjacent molecules align.

Halogen Bonding: The bromine atom could participate in halogen bonding interactions with other electronegative atoms.

Understanding these interactions is crucial for explaining the physical properties of the compound in the solid state.

While a detailed analysis of this compound is hampered by the current lack of specific experimental data, this article has outlined the essential spectroscopic and crystallographic methodologies required for its thorough characterization. The application of these techniques would provide a comprehensive understanding of its molecular structure, vibrational properties, electronic transitions, and solid-state architecture. Future research dedicated to the synthesis and analysis of this specific compound is needed to fill the existing knowledge gap.

Chromatographic Separation and Purity Assessment Methodologies

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Applications

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the analysis of 2-bromo-N-(2-morpholinoethyl)-4-nitroaniline due to its high resolution and sensitivity.

The development of a robust HPLC method is essential for accurately determining the purity of this compound and for creating a profile of any process-related impurities or degradation products. A typical reversed-phase HPLC method would be developed, taking into consideration the compound's polarity.

The process involves a systematic evaluation of several parameters to achieve optimal separation of the main compound from its impurities. Key considerations include the selection of the stationary phase (e.g., a C18 or C8 column), the composition of the mobile phase (often a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol), and the detector wavelength. Given the nitroaniline structure, which contains a chromophore, UV detection is a suitable choice, likely at a wavelength where the compound exhibits maximum absorbance.

Method development would also entail optimizing the mobile phase gradient, flow rate, and column temperature to ensure sharp peaks and good resolution. Impurity profiling involves identifying potential impurities, which could include starting materials, by-products from the synthesis, or degradation products, and ensuring the HPLC method can separate them from the main peak.

Table 1: Illustrative HPLC Method Parameters for a Substituted Nitroaniline

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Time-dependent gradient from 5% to 95% B
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

Note: This table represents a typical starting point for method development for a compound structurally similar to this compound and is not based on experimentally verified data for this specific compound.

For a molecule to be chiral, it must possess a chiral center and be non-superimposable on its mirror image. An examination of the structure of this compound reveals no chiral centers. Therefore, it is an achiral molecule and does not exist as enantiomers. Consequently, chiral HPLC for enantiomeric separation is not applicable to this compound.

Gas Chromatography (GC) for Volatile Component Analysis

Gas Chromatography (GC) is a technique used for separating and analyzing compounds that can be vaporized without decomposition. Due to the relatively high molecular weight and low volatility of this compound, GC is generally not the preferred method for its analysis. The high temperatures required for volatilization could potentially lead to thermal degradation of the compound in the GC inlet or column. This method would be more suitable for analyzing any volatile starting materials or low-boiling point solvents that may be present as residual impurities in a sample of the compound.

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique widely used for monitoring the progress of chemical reactions. In the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product. By spotting the reaction mixture on a TLC plate at different time intervals and eluting it with an appropriate solvent system (e.g., a mixture of ethyl acetate (B1210297) and hexane), the relative positions of the spots corresponding to the reactants and the product can be visualized, often under UV light. This allows for a quick assessment of the reaction's completion. TLC is also valuable for screening different solvent systems for subsequent purification by column chromatography.

Advanced Preparative Chromatography Techniques

For the isolation and purification of this compound on a larger scale than analytical HPLC, preparative chromatography techniques are employed.

Flash column chromatography is a common and efficient method for the purification of synthetic compounds in a laboratory setting. This technique utilizes a stationary phase (typically silica (B1680970) gel) packed in a column and a solvent system (mobile phase) that is pushed through the column with positive pressure, leading to a faster and more effective separation than traditional gravity column chromatography.

The choice of the solvent system is crucial and is often determined by preliminary TLC analysis. A solvent mixture that provides a good separation of the desired compound from its impurities on a TLC plate is selected. The crude reaction mixture containing this compound is loaded onto the column, and the mobile phase is passed through. Fractions are collected as the solvent elutes from the column, and those containing the pure product (as determined by TLC) are combined. The solvent is then removed by evaporation to yield the purified this compound.

Table 2: Compound Names Mentioned

Compound Name
This compound
Acetonitrile
Methanol
Formic Acid
Ethyl Acetate

Computational and Theoretical Chemical Studies of 2 Bromo N 2 Morpholinoethyl 4 Nitroaniline

Molecular Mechanics and Molecular Dynamics Simulations for Conformational Analysis

The conformational flexibility of 2-bromo-N-(2-morpholinoethyl)-4-nitroaniline, particularly arising from the morpholinoethyl side chain, is a critical determinant of its physical and chemical properties. Molecular mechanics (MM) and molecular dynamics (MD) simulations are the primary tools for exploring the conformational space of such molecules.

A systematic conformational search using a molecular mechanics force field, such as MMFF94 or AMBER, would typically be the first step. This process involves systematically rotating the single bonds in the molecule to identify a series of low-energy conformations. The resulting conformers can be ranked by their relative energies, providing insight into the most probable shapes the molecule will adopt.

Following this, molecular dynamics simulations could be employed to study the dynamic behavior of this compound in a simulated environment, such as in a solvent like water or dimethyl sulfoxide (B87167) (DMSO). These simulations track the movements of the atoms over time, offering a more realistic picture of the molecule's flexibility and intermolecular interactions. Key findings from such a simulation might include the stability of intramolecular hydrogen bonds and the preferred orientation of the morpholine (B109124) ring relative to the nitroaniline core.

Table 1: Hypothetical Relative Energies of this compound Conformers
ConformerRelative Energy (kcal/mol)Key Dihedral Angle (C-N-C-C)Description
10.00175°Extended chain, anti-periplanar
21.2565°Gauche conformation
32.50-60°Alternative gauche conformation

Quantum Chemical Calculations for Electronic Structure and Reactivity

To gain a more detailed understanding of the electronic properties of this compound, quantum chemical calculations are essential. These methods provide a more accurate description of the electron distribution and orbital energies.

Density Functional Theory (DFT) is a widely used quantum chemical method that offers a good balance between accuracy and computational cost. A common approach would be to use a functional like B3LYP in conjunction with a basis set such as 6-31G(d,p) to perform geometry optimization on the low-energy conformers identified through molecular mechanics. This process refines the molecular structure to find the true energy minimum on the potential energy surface.

From these calculations, various electronic properties can be derived, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and stability. A smaller gap suggests that the molecule is more easily excitable and potentially more reactive.

Table 2: Hypothetical DFT Calculated Electronic Properties of this compound
PropertyValue
HOMO Energy-6.5 eV
LUMO Energy-2.1 eV
HOMO-LUMO Gap4.4 eV
Dipole Moment5.8 D

A significant advantage of quantum chemical calculations is the ability to predict spectroscopic data. By calculating the magnetic shielding tensors, it is possible to predict the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts. These predicted spectra can be compared with experimental data to confirm the molecular structure or to aid in the interpretation of complex spectra.

Similarly, by calculating the second derivative of the energy with respect to the atomic positions, the vibrational frequencies of the molecule can be predicted. These correspond to the peaks observed in an infrared (IR) or Raman spectrum. Theoretical vibrational analysis can help in assigning the observed spectral bands to specific molecular motions.

Reaction Mechanism Elucidation via Computational Methods

Computational methods can be used to explore potential reaction pathways involving this compound. For instance, the susceptibility of the aromatic ring to nucleophilic aromatic substitution could be investigated. By modeling the approach of a nucleophile and calculating the energy profile of the reaction, including the transition state, the feasibility of a particular reaction can be assessed. The calculated activation energy provides a quantitative measure of the reaction barrier.

Ligand Design and Structure-Activity Relationship (SAR) Studies (as a scaffold for other molecules)

The this compound structure can serve as a scaffold for the design of new molecules with specific biological activities. By systematically modifying the functional groups on this scaffold and computationally evaluating their properties, it is possible to build a Structure-Activity Relationship (SAR) model.

For example, the bromine atom could be replaced with other halogens or functional groups, and the morpholine ring could be substituted or replaced with other heterocyclic systems. For each new analogue, computational methods can predict properties such as binding affinity to a target protein (through molecular docking simulations) or absorption, distribution, metabolism, and excretion (ADME) properties. This in-silico screening can prioritize the synthesis of the most promising candidates, thereby saving time and resources in the drug discovery process.

Advanced Chemical Applications and Research Tools Non Therapeutic Focus

Role as a Key Synthetic Building Block and Intermediate

The inherent reactivity of its functional groups—the bromo and nitro substituents on the aromatic ring and the secondary amine—positions 2-bromo-N-(2-morpholinoethyl)-4-nitroaniline as a valuable precursor in the synthesis of more complex molecules.

Precursor in the Synthesis of Complex Heterocyclic Systems (e.g., benzimidazoles, quinoxalines)

The 2-bromo-4-nitroaniline (B50497) core of the molecule is a well-established starting point for the synthesis of various heterocyclic systems. A crucial first step in these synthetic pathways is the reduction of the nitro group to an amine, which can be achieved using various reagents like tin(II) chloride or through catalytic hydrogenation. wikipedia.orgmasterorganicchemistry.comcommonorganicchemistry.com This transformation yields a diamino-benzene derivative, which is a key intermediate for building fused heterocyclic rings.

For instance, the resulting N1-(2-morpholinoethyl)-3-bromo-benzene-1,4-diamine can be condensed with aldehydes or carboxylic acids to form substituted benzimidazoles . organic-chemistry.orgpcbiochemres.comresearchgate.netnih.govsemanticscholar.org The reaction with aldehydes, in particular, offers a straightforward route to 2-substituted benzimidazoles.

Similarly, this diamino intermediate can react with 1,2-dicarbonyl compounds to yield quinoxalines . nih.govsapub.orgresearchgate.netnih.gov The versatility of this approach allows for the introduction of a wide range of substituents on the quinoxaline (B1680401) ring, depending on the choice of the dicarbonyl compound. The presence of the bromo substituent and the morpholinoethyl side chain on the starting material allows for the creation of a library of uniquely functionalized heterocyclic compounds for further chemical exploration.

Heterocyclic SystemKey ReactionReactant for Cyclization
BenzimidazolesCondensationAldehydes, Carboxylic Acids
QuinoxalinesCondensation1,2-Dicarbonyl Compounds

Scaffold for the Development of Chemical Probes for Research Purposes (e.g., in epigenetic research, not for clinical use)

Chemical probes are essential small molecules used to study biological processes in a non-therapeutic context. The structure of this compound contains moieties that are of interest in the design of such probes, particularly in the field of epigenetics. nih.govnih.govvirginia.edunih.govburleylabs.co.uk The bromoaniline fragment, for instance, is a feature in some inhibitors of bromodomains, which are protein domains that recognize acetylated lysine (B10760008) residues and are key players in epigenetic regulation.

The morpholine (B109124) group is also a common feature in bioactive molecules and can influence properties like solubility and cell permeability, which are important for the functionality of a chemical probe. nih.gov While this specific compound has not been explicitly identified as an epigenetic probe, its structural components suggest its potential as a scaffold for the development of new research tools. By modifying the core structure or the side chain, chemists can aim to create molecules with specific affinities for epigenetic targets, aiding in the fundamental understanding of their function without a clinical objective.

Development of Fluorescent Tags and Labels

The nitroaniline substructure of the molecule is known to possess interesting photophysical properties. Nitroaromatic compounds can act as fluorescence quenchers, and their emission characteristics are often sensitive to the local environment. rsc.orgmdpi.com The intramolecular charge transfer (ICT) from the amino group to the nitro group in p-nitroaniline derivatives can lead to solvatochromism, where the absorption and emission spectra shift depending on the polarity of the solvent. chemrxiv.orgchemrxiv.org

The presence of the morpholine moiety could further modulate these fluorescent properties. For example, morpholine-functionalized fluorophores have been developed as pH-sensitive probes. nih.gov It is conceivable that this compound and its derivatives could be explored for the development of novel fluorescent tags and labels. After reduction of the nitro group, the resulting fluorescent amino-compound could be attached to other molecules of interest, allowing for their visualization and tracking in non-clinical research settings.

Investigation in Materials Science for Organic Electronics or Optoelectronics

The electronic properties of p-nitroaniline and its derivatives make them attractive candidates for applications in materials science, particularly in the fields of organic electronics and optoelectronics. researchgate.net These molecules often exhibit significant second-order nonlinear optical (NLO) properties due to the presence of both an electron-donating group (the amine) and an electron-withdrawing group (the nitro group) on the aromatic ring. nbinno.comresearchgate.net This "push-pull" system can lead to a large molecular hyperpolarizability.

Although not specifically documented for this compound, its structural similarity to other NLO-active compounds suggests its potential in this area. The morpholine group, while not directly conjugated to the aromatic system, could influence the crystal packing of the molecule in the solid state, which is a critical factor for achieving a macroscopic NLO response. Further research into the crystal engineering of this compound could reveal its utility in the development of new materials for applications such as frequency doubling of light or in electro-optic modulators.

Applications in Dye Chemistry as a Synthetic Precursor

Nitroanilines are fundamentally important intermediates in the synthesis of a wide range of dyes, particularly azo dyes. nih.govrsc.orgunb.caresearchgate.net The synthesis of azo dyes from this compound would first involve the reduction of the nitro group to an amine, as previously discussed. wikipedia.orgmasterorganicchemistry.comcommonorganicchemistry.com The resulting aromatic amine can then undergo diazotization, a reaction with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid), to form a diazonium salt. nih.gov

This diazonium salt is an electrophile that can then be reacted with an electron-rich coupling component, such as a phenol (B47542) or another aniline (B41778) derivative, in an electrophilic aromatic substitution reaction to form an azo compound. The extended conjugation of the resulting azo dye is responsible for its color. The specific shade of the dye can be fine-tuned by the choice of the coupling component and the substituents on both the diazo and coupling components. Bromo-nitroanilines are known precursors for various disperse dyes used in the textile industry. google.comgoogle.com Therefore, this compound serves as a valuable precursor for creating a diverse palette of azo dyes for non-therapeutic applications.

Precursor CompoundKey Transformation StepsResulting Product Class
This compound1. Reduction of nitro group2. Diazotization of the resulting amine3. Coupling with an electron-rich aromatic compoundAzo Dyes

Future Research Directions and Emerging Methodologies

Exploration of Novel, More Sustainable Synthetic Routes (e.g., Green Chemistry principles)

The traditional synthesis of N-alkylated nitroanilines often involves multi-step processes that may utilize hazardous reagents and organic solvents. Future research will likely focus on developing more sustainable synthetic pathways for 2-bromo-N-(2-morpholinoethyl)-4-nitroaniline, in line with the principles of green chemistry.

One potential area of exploration is the use of greener brominating agents for the aniline (B41778) core. For instance, processes using bromide-bromate salts in an aqueous acidic medium have been developed for the synthesis of bromo-nitroanilines, offering an organic solvent-free alternative. rsc.orgresearchgate.net Another approach involves the use of hydrogen peroxide and ammonium (B1175870) bromide in acetic acid, which presents a more environmentally benign method for the bromination of 4-nitroaniline (B120555), a likely precursor. nih.govresearchgate.net

For the N-alkylation step, which attaches the 2-morpholinoethyl group, research could focus on catalyst optimization to improve reaction efficiency and reduce waste. This could involve using phase-transfer catalysts to enhance reaction rates in biphasic systems, thereby minimizing the need for large volumes of organic solvents. Furthermore, exploring one-pot syntheses, where bromination and N-alkylation are performed sequentially in the same reactor, could significantly improve process efficiency and reduce the environmental footprint.

The principles of green chemistry that could guide this research include:

Waste Prevention: Designing synthetic routes that minimize the generation of byproducts.

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product.

Use of Safer Solvents and Auxiliaries: Replacing hazardous organic solvents with greener alternatives like water or bio-solvents.

Design for Energy Efficiency: Developing reactions that can be conducted at ambient temperature and pressure.

A hypothetical greener synthesis could involve the bromination of 4-nitroaniline in an aqueous medium, followed by a catalyzed N-alkylation with 4-(2-chloroethyl)morpholine (B1582488) under solvent-free or aqueous conditions.

High-Throughput Synthesis and Screening for Analog Library Generation

To explore the potential applications of this compound, particularly in medicinal chemistry and materials science, the generation of an analog library is a crucial step. High-throughput synthesis (HTS) methodologies are well-suited for this purpose, enabling the rapid creation of a diverse set of related compounds. The morpholine (B109124) moiety is a common feature in many bioactive molecules and approved drugs, making its derivatives attractive for screening. nih.govnih.gove3s-conferences.orgsemanticscholar.org

A combinatorial approach could be employed, starting from a common precursor like 2-bromo-4-nitroaniline (B50497). This intermediate could then be reacted with a variety of substituted morpholinoethyl halides or other N-alkylating agents to generate a library of analogs with modifications to the side chain. Conversely, different substituted nitroanilines could be reacted with a single morpholino-containing reagent to explore variations in the aromatic core.

The implementation of HTS would involve:

Automated Liquid Handling: Utilizing robotic systems for precise and rapid dispensing of reagents.

Parallel Synthesis: Conducting multiple reactions simultaneously in microplate formats.

Rapid Purification and Analysis: Employing techniques like parallel flash chromatography and LC-MS for high-speed purification and characterization of the synthesized compounds.

Such a library of analogs would be invaluable for structure-activity relationship (SAR) studies, allowing researchers to identify key structural features that influence the compound's properties.

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing synthetic chemistry by enabling more accurate prediction of reaction outcomes and optimization of reaction conditions. jetir.orgacs.org These computational tools can be applied to the synthesis of this compound to accelerate process development and improve yields. illinois.eduengineering.org.cn

Specific applications of AI and ML in this context include:

Yield Prediction: Training ML models to predict the yield of the N-alkylation reaction under various conditions.

Side-Product Prediction: Identifying potential side products, such as dialkylated anilines or products of competing reactions.

Optimization of Reaction Parameters: Using algorithms to systematically explore the reaction space and identify the optimal combination of parameters for maximizing yield and purity.

By integrating AI and ML into the research workflow, chemists can make more informed decisions and design more efficient and robust synthetic processes. flogen.org

Development of Advanced In Situ Spectroscopic Techniques for Reaction Monitoring

Real-time monitoring of chemical reactions provides crucial insights into reaction kinetics, mechanisms, and the formation of transient intermediates. Advanced in situ spectroscopic techniques are powerful tools for achieving this level of understanding. spectroscopyonline.com For the synthesis of this compound, techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy can be employed to monitor the reaction progress without the need for sample extraction. mdpi.comnih.govrsc.org

An in situ FTIR probe, for example, could be immersed in the reaction mixture to continuously track the concentration of reactants and products. nih.gov This would allow for the precise determination of reaction endpoints, leading to improved process control and consistency. Key spectroscopic changes that could be monitored include the disappearance of the N-H stretching vibrations of the starting aniline and the appearance of new bands corresponding to the C-N bond of the tertiary amine product.

The benefits of using in situ spectroscopy include:

Real-time Kinetic Data: Providing a detailed understanding of reaction rates and mechanisms.

Identification of Intermediates: Detecting short-lived species that may not be observable with traditional offline analysis.

Improved Safety and Efficiency: Enabling better control over reaction conditions and minimizing the risk of runaway reactions.

These techniques are particularly valuable for scaling up chemical processes from the laboratory to industrial production.

Investigations into Non-Covalent Interactions and Supramolecular Assembly

The solid-state structure and properties of a molecule are governed by non-covalent interactions, such as hydrogen bonds, halogen bonds, and π-π stacking. nih.govresearchgate.net Understanding these interactions is critical for controlling the crystal packing and, consequently, the material properties of this compound.

The molecular structure of this compound suggests several potential non-covalent interactions:

Hydrogen Bonding: The nitro group is a strong hydrogen bond acceptor, and it can interact with hydrogen bond donors in neighboring molecules. elsevierpure.com The morpholine oxygen atom can also act as a hydrogen bond acceptor.

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with Lewis basic sites on adjacent molecules.

π-π Stacking: The electron-deficient nitro-substituted aromatic ring can participate in stacking interactions with other aromatic systems.

In related nitroaniline structures, both intramolecular and intermolecular hydrogen bonds play a significant role in determining the molecular conformation and crystal structure. nih.govnih.gov For example, an intramolecular N-H···Br hydrogen bond has been observed in 2-bromo-4-nitroaniline, leading to the formation of a planar five-membered ring. nih.govresearchgate.netnih.gov Similar interactions could influence the conformation of the target molecule.

Future research could involve the synthesis of single crystals and their analysis by X-ray diffraction to elucidate the precise nature of the non-covalent interactions and the resulting supramolecular assembly. This knowledge could be used to design crystalline materials with specific properties, a field known as crystal engineering.

Q & A

Q. What synthetic methodologies are reported for introducing the morpholinoethyl group into nitroaniline derivatives?

The morpholinoethyl group is typically introduced via nucleophilic substitution or reductive amination. For example, O-(2-morpholinoethyl)hydroxylamine (VIIIe) can react with aldehydes in a one-pot reductive amination protocol to form N-substituted derivatives . For brominated precursors like 2-bromo-4-nitroaniline, coupling with 2-morpholinoethylamine under basic conditions (e.g., K₂CO₃ in DMF) may yield the target compound, with purification via column chromatography .

Q. How can the structure of 2-bromo-N-(2-morpholinoethyl)-4-nitroaniline be confirmed experimentally?

Key techniques include:

  • X-ray crystallography : SHELX software (e.g., SHELXL) is widely used for small-molecule refinement, providing precise bond lengths and angles .
  • NMR spectroscopy : ¹H/¹³C NMR can confirm the morpholinoethyl group (e.g., δ ~2.4 ppm for morpholine protons) and bromine/nitro substituents .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and isotopic patterns for bromine .

Q. What are the primary challenges in characterizing the electronic properties of nitroaniline derivatives?

The nitro group’s strong electron-withdrawing effect complicates electronic structure analysis. UV-Vis spectroscopy (e.g., solvatochromism studies in alcohols) and density functional theory (DFT) calculations (e.g., B3LYP functional) are used to probe charge-transfer transitions and H-bonding interactions .

Advanced Research Questions

Q. How does the morpholinoethyl substituent influence the nonlinear optical (NLO) properties of nitroaniline derivatives?

Push-pull systems like nitroanilines exhibit NLO activity due to intramolecular charge transfer. Substitutents like morpholinoethyl can alter dipole alignment in crystals. DFT studies on analogous compounds (e.g., 2-methyl-4-nitroaniline) show that bulky groups reduce NLO responses by disrupting intermolecular interactions . Experimental validation requires single-crystal XRD and hyper-Rayleigh scattering .

Q. What mechanistic insights exist for bromine-mediated reactivity in similar compounds?

Bromine at the ortho position can sterically hinder electrophilic substitution but facilitate nucleophilic aromatic substitution (SNAr) under basic conditions. For example, in 2-bromo-4-nitroaniline, the nitro group activates the ring for SNAr at the para position, while bromine directs incoming nucleophiles to meta positions . Kinetic studies using LC-MS or stopped-flow UV-Vis (e.g., monitoring 4-nitroaniline release at 405 nm ) can elucidate reaction pathways.

Q. How can computational modeling address discrepancies in experimental data for this compound’s solvatochromism?

Linear solvation energy relationships (LSER) and TD-DFT (e.g., with the Becke exchange functional ) can model solvent effects. For 4-nitroaniline, preferential solvation by alcohol clusters (S12) over monomers (S1/S2) was observed . Extending this to this compound requires adjusting for the morpholino group’s H-bond acceptor strength .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.